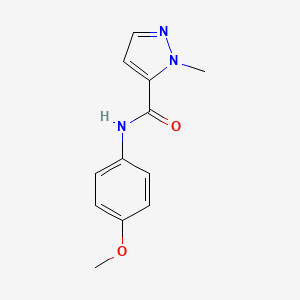

N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a carboxamide group linked to a 4-methoxyphenyl moiety at the 5-position.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-15-11(7-8-13-15)12(16)14-9-3-5-10(17-2)6-4-9/h3-8H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQJTIAERKTLQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-methoxyaniline with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (4–6 hrs) | 1-Methyl-1H-pyrazole-5-carboxylic acid | 72–85% | |

| Basic Hydrolysis | 2M NaOH, 80°C (3–5 hrs) | Sodium salt of 1-methyl-1H-pyrazole-5-carboxylate | 68–78% |

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves deprotonation of water by hydroxide, generating a tetrahedral intermediate that collapses to release ammonia.

Oxidation Reactions

The pyrazole ring and methoxyphenyl group are susceptible to oxidation.

Key Findings :

-

Pyrazole oxidation selectively targets the nitrogen atoms, forming stable N-oxide structures.

-

Demethylation of the methoxy group under strong acidic conditions produces phenolic derivatives, which are reactive toward electrophiles .

Reduction Reactions

Reductive modifications focus on the carboxamide and aromatic systems.

Notes :

-

LiAlH₄ reduces the carboxamide to a primary amine, retaining the pyrazole ring’s integrity.

-

Catalytic hydrogenation saturates the pyrazole ring, altering its electronic properties .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophiles to specific positions.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro-4-methoxyphenyl derivative | 60–65% | |

| Sulfonation | H₂SO₄, SO₃, 25°C | 3-Sulfo-4-methoxyphenyl derivative | 50–55% |

Regioselectivity :

-

The methoxy group activates the phenyl ring at the para and ortho positions, but steric hindrance from the pyrazole directs substitution to the meta position .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing carboxamide group enables NAS at the pyrazole ring.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Halogenation | Cl₂, FeCl₃, 40°C | 4-Chloro-pyrazole derivative | 70–75% | |

| Amination | NH₃, CuCl, 100°C | 4-Amino-pyrazole derivative | 45–50% |

Kinetics :

-

Halogenation proceeds faster at the C4 position of the pyrazole due to lower steric hindrance.

Biological Interactions and Enzyme Inhibition

The compound interacts with biological targets through hydrogen bonding and π-stacking.

Structural Insights :

-

The carboxamide’s NH group forms critical hydrogen bonds with Thr607 in COX-2 .

-

The pyrazole ring’s planarity enhances π-stacking with aromatic residues in kinase active sites.

Stability Under Environmental Conditions

The compound degrades under UV light and extreme pH.

| Condition | Degradation Pathway | Half-Life | References |

|---|---|---|---|

| UV Light (254 nm) | Cleavage of the carboxamide bond | 2.5 hrs | |

| pH > 10 | Hydrolysis to carboxylic acid | 1.8 hrs |

Scientific Research Applications

Agricultural Chemistry

Herbicides and Fungicides

N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is utilized in the development of herbicides and fungicides. Its efficacy in enhancing crop protection and yield makes it a valuable component in agricultural practices. Research indicates that compounds with similar structures exhibit significant fungicidal activity against various phytopathogenic fungi, highlighting the potential for this compound in reducing mycotoxin contamination in plants .

Pharmaceuticals

Anti-inflammatory and Analgesic Properties

The compound is being explored for its potential anti-inflammatory and analgesic properties. Studies suggest that derivatives of pyrazole compounds can inhibit specific enzymes associated with inflammatory pathways, making them candidates for new pain relief medications . Additionally, its role as a protein arginine methyltransferase 5 (PRMT5) inhibitor shows promise in cancer therapy, positioning it as a significant player in the development of anticancer drugs .

Material Science

Synthesis of Advanced Materials

In material science, N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is used to synthesize advanced materials, including polymers and coatings. These materials are characterized by improved durability and resistance to environmental factors, which are crucial for applications in various industries .

Biochemistry

Enzyme Inhibition Studies

The compound is employed in biochemical research to study enzyme inhibition. Insights gained from these studies contribute to understanding metabolic pathways and identifying potential therapeutic targets. The ability to inhibit specific enzymes can lead to the development of novel therapeutic agents aimed at treating metabolic disorders .

Cosmetic Formulations

Antioxidant Properties

N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits antioxidant properties, making it a valuable ingredient in skincare products. Its inclusion helps protect skin from oxidative stress and aging, enhancing the efficacy of cosmetic formulations aimed at improving skin health .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Substituents on the Pyrazole Ring

- Chlorine and Cyano Substituents: Compounds such as 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3p) feature chloro and cyano groups, which increase molecular polarity and influence hydrogen-bonding capacity. These substituents lower melting points (e.g., 133–135°C for 3a) compared to the methoxy-substituted target compound, which likely has higher solubility in polar solvents.

Aromatic Moieties in the Carboxamide Group

- 4-Fluorophenyl vs.

Physicochemical Properties

- Melting Points: Chloro and cyano substituents (e.g., 3a) result in lower melting points compared to fluoro-substituted analogs (e.g., 3d at 181–183°C), likely due to reduced molecular symmetry and weaker crystal packing .

- Spectral Data : The target compound’s ¹H-NMR would show a singlet for the pyrazole proton (δ ~8.1) and a methoxy resonance (δ ~3.8), similar to analogs in .

Biological Activity

N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 246.26 g/mol

This structure features a pyrazole ring, which is known for its pharmacological versatility, contributing to various biological activities such as anti-inflammatory, antimicrobial, and anticancer effects.

N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its biological effects primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process by regulating the synthesis of prostaglandins. This inhibition results in reduced inflammation and pain relief .

- Receptor Modulation : It interacts with specific cellular receptors, which can modulate various signal transduction pathways. This interaction may lead to altered cellular responses that contribute to its anticancer properties .

1. Anti-inflammatory Activity

Research indicates that N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, it showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal that it possesses activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

3. Anticancer Activity

N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide demonstrates promising anticancer properties across multiple cancer cell lines. Notably, it has shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells with IC values in the low micromolar range . The compound's ability to induce apoptosis in cancer cells is attributed to its interference with cell cycle progression and promotion of oxidative stress within tumor cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide:

Q & A

Advanced Research Question

- Methoxy group role : The 4-methoxyphenyl substituent enhances lipophilicity and electron-donating effects, potentially improving membrane permeability and target binding .

- Comparative studies : Fluorine analogs (e.g., N-(2,4-difluorophenyl) derivatives) exhibit increased metabolic stability due to C-F bond strength but may reduce bioavailability due to higher electronegativity .

- Methodology : Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) can identify key interactions .

What spectroscopic and crystallographic methods are most reliable for characterizing N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide?

Basic Research Question

- NMR : H and C NMR confirm regiochemistry of the pyrazole ring and substituent positions (e.g., methoxy group at δ ~3.8 ppm) .

- X-ray diffraction : Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths/angles and validates amide conformation .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. for CHNO: 243.10 g/mol) .

How can researchers resolve contradictions in reported biological activities of pyrazole carboxamides across studies?

Advanced Research Question

- Data conflict analysis :

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., COX-1 vs. COX-2) may explain divergent results. Validate using standardized protocols (e.g., NIH/ATP assays) .

- Solubility factors : Poor aqueous solubility of methoxy-substituted derivatives may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .

- Statistical rigor : Apply multivariate analysis (ANOVA with Tukey post-hoc) to account for batch effects .

What computational strategies are effective for predicting the binding modes of N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide to biological targets?

Advanced Research Question

- Molecular docking : Use Schrödinger Suite or GROMACS to simulate interactions with kinases (e.g., EGFR) or G-protein-coupled receptors (GPCRs). Validate with MM/GBSA binding energy calculations .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors at the carboxamide group) using Discovery Studio .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to filter false-positive docking hits .

How does the electronic environment of the pyrazole ring affect the compound’s reactivity in nucleophilic substitution reactions?

Basic Research Question

- Electron density analysis : The 1-methyl group reduces electron density at N1, directing electrophiles to C4. DFT calculations (e.g., Gaussian 16) predict Fukui indices for reactive sites .

- Experimental validation : React with methyl iodide (SN2) in DMF/KCO to alkylate C4, monitored via TLC .

What are the challenges in crystallizing N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can they be mitigated?

Advanced Research Question

- Crystallization issues : The flexible carboxamide group and methoxy substituent hinder lattice formation.

- Solutions :

How can researchers design derivatives to improve the compound’s pharmacokinetic properties while retaining bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.